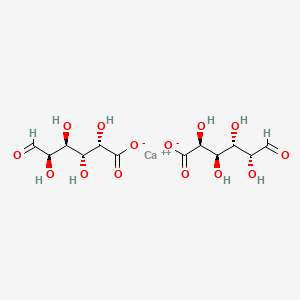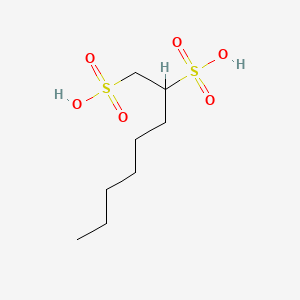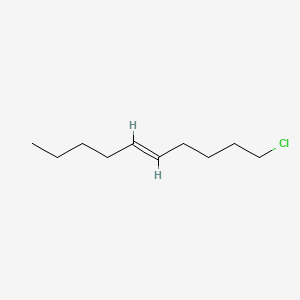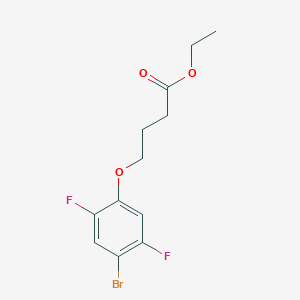
Calcium bis(D-galacturonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium bis(D-galacturonate) is a calcium salt of D-galacturonic acid, a key component of pectin found in plant cell walls. This compound is of significant interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. D-galacturonic acid is a uronic acid derived from galactose, and its calcium salt form is used for its unique properties and potential benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Calcium bis(D-galacturonate) can be synthesized through the reaction of D-galacturonic acid with calcium hydroxide or calcium chloride. The reaction typically involves dissolving D-galacturonic acid in water, followed by the gradual addition of calcium hydroxide or calcium chloride under controlled pH conditions to form the calcium salt. The reaction is usually carried out at room temperature, and the product is obtained by filtration and drying.
Industrial Production Methods: Industrial production of calcium bis(D-galacturonate) involves the extraction of D-galacturonic acid from pectin-rich agricultural residues such as citrus peels and sugar beet pulp. The extracted D-galacturonic acid is then reacted with calcium hydroxide or calcium chloride in large-scale reactors. The process is optimized for high yield and purity, and the final product is obtained through filtration, drying, and purification steps .
Analyse Chemischer Reaktionen
Types of Reactions: Calcium bis(D-galacturonate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form galactaric acid (mucic acid).
Reduction: It can be reduced to form galactonic acid.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various reagents, including acyl chlorides and alkyl halides, can be used under acidic or basic conditions.
Major Products:
Oxidation: Galactaric acid.
Reduction: Galactonic acid.
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Calcium bis(D-galacturonate) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: It is studied for its role in plant cell wall structure and metabolism.
Industry: It is used in the production of biodegradable polymers and as a stabilizer in food products .
Wirkmechanismus
The mechanism of action of calcium bis(D-galacturonate) involves its interaction with calcium-binding proteins and enzymes. It plays a role in calcium signaling pathways, which are crucial for various cellular processes, including muscle contraction, neurotransmission, and cell division. The compound’s ability to release calcium ions in a controlled manner makes it valuable in medical and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Calcium bis(D-galacturonate) can be compared with other calcium salts of uronic acids, such as calcium gluconate and calcium lactate. While all these compounds serve as calcium supplements, calcium bis(D-galacturonate) is unique due to its origin from pectin and its potential applications in biodegradable materials and drug delivery systems. Similar compounds include:
- Calcium gluconate
- Calcium lactate
- Calcium ascorbate .
Eigenschaften
CAS-Nummer |
94087-89-5 |
|---|---|
Molekularformel |
C12H18CaO14 |
Molekulargewicht |
426.34 g/mol |
IUPAC-Name |
calcium;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate |
InChI |
InChI=1S/2C6H10O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*1-5,8-11H,(H,12,13);/q;;+2/p-2/t2*2-,3+,4+,5-;/m00./s1 |
InChI-Schlüssel |
ILJIJWPWFKABMW-PDCYBDDKSA-L |
Isomerische SMILES |
C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O.C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O.[Ca+2] |
Kanonische SMILES |
C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B12652033.png)










